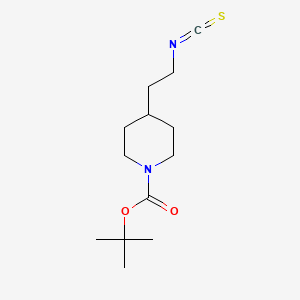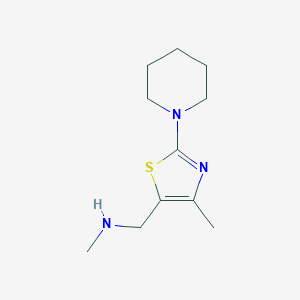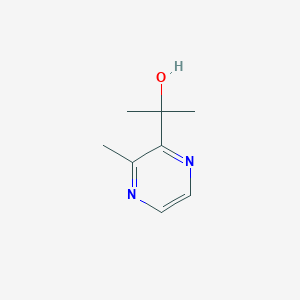
2-(3-Methyl-2-pyrazinyl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methyl-2-pyrazinyl)-2-propanol is an organic compound with a molecular formula of C8H12N2O It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-2-pyrazinyl)-2-propanol typically involves the reaction of 3-methyl-2-pyrazinecarboxylic acid with a suitable reducing agent. One common method is the reduction of the carboxylic acid group to an alcohol group using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon gas, to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method is the catalytic hydrogenation of 3-methyl-2-pyrazinecarboxylic acid using a palladium catalyst. This method allows for the efficient conversion of the carboxylic acid to the corresponding alcohol under mild conditions, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methyl-2-pyrazinyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like sodium borohydride (NaBH4).
Substitution: The pyrazine ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced into the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: 3-Methyl-2-pyrazinecarboxaldehyde or 3-Methyl-2-pyrazinecarboxylic acid.
Reduction: 2-(3-Methyl-2-pyrazinyl)propane.
Substitution: Halogenated pyrazine derivatives.
Aplicaciones Científicas De Investigación
2-(3-Methyl-2-pyrazinyl)-2-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of flavors and fragrances due to its unique aromatic properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Methyl-2-pyrazinyl)-2-propanol involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, leading to various biochemical effects. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-3-methylpyrazine: Another pyrazine derivative with similar aromatic properties.
3-Methyl-2-pyrazinyl-methanol: A structurally related compound with a hydroxyl group attached to the pyrazine ring.
6-Methyl-2-pyrazinyl-methanol: Another isomer with a hydroxyl group at a different position on the pyrazine ring.
Uniqueness
2-(3-Methyl-2-pyrazinyl)-2-propanol is unique due to its specific substitution pattern and the presence of both a pyrazine ring and a secondary alcohol group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
41110-31-0 |
|---|---|
Fórmula molecular |
C8H12N2O |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
2-(3-methylpyrazin-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H12N2O/c1-6-7(8(2,3)11)10-5-4-9-6/h4-5,11H,1-3H3 |
Clave InChI |
LRTXQLOIDZHMAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN=C1C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


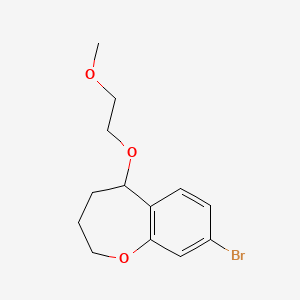
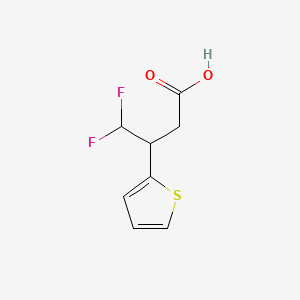

![N-[3-(3-methylbenzamido)phenyl]pyridine-4-carboxamide](/img/structure/B13583846.png)
![1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene](/img/structure/B13583854.png)
![N-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethyl]-3-[2-(2-hydroxyethoxy)ethoxy]propanamide](/img/structure/B13583856.png)
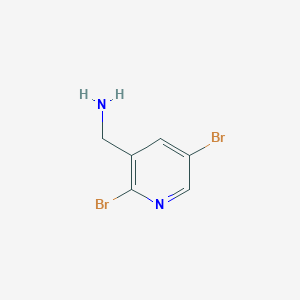
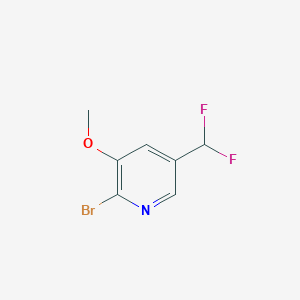
![7-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicaciddihydrochloride](/img/structure/B13583875.png)
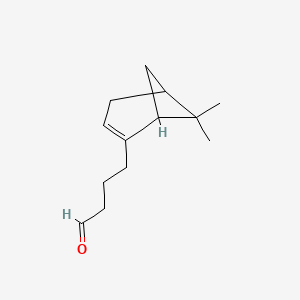
![3-{4-[(methanesulfonylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)-3H-diazirine](/img/structure/B13583896.png)
